molecular formula C12H16F11NO4Si B12903363 N-(3-Trimethoxysilylpropyl)Perfluorohexanamide CAS No. 154380-34-4

N-(3-Trimethoxysilylpropyl)Perfluorohexanamide

Cat. No.: B12903363
CAS No.: 154380-34-4
M. Wt: 475.33 g/mol
InChI Key: UUOOBMVZLOQJME-UHFFFAOYSA-N
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Description

N-(3-Trimethoxysilylpropyl)Perfluorohexanamide is a specialist silane coupling agent engineered to impart durable water and oil repellency to material surfaces . This compound is characterized as a yellow liquid with a density of 1.37 g/mL at 20°C and a boiling point of 122°C at 2 mm Hg . Its molecular structure features a perfluorohexyl chain that provides low surface energy, coupled with trimethoxysilyl groups that enable covalent bonding to inorganic substrates such as glass, ceramics, and metals . The primary research value of this chemical lies in its application as a powerful surface modifier. It is extensively used to create hydrophobic and oleophobic coatings on textiles, leather, and paper, thereby conferring high resistance to stains and moisture . In materials science, it is employed to treat concrete and masonry, offering protection against water penetration and weathering . The reagent's mechanism of action involves the hydrolysis of its methoxysilyl groups to form reactive silanols, which subsequently condense with hydroxyl groups on the substrate surface. Simultaneously, the perfluoroalkyl chain organizes at the interface, delivering persistent repellency and protection . The product is moisture-sensitive and should be stored sealed and dry . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154380-34-4

Molecular Formula

C12H16F11NO4Si

Molecular Weight

475.33 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluoro-N-(3-trimethoxysilylpropyl)hexanamide

InChI

InChI=1S/C12H16F11NO4Si/c1-26-29(27-2,28-3)6-4-5-24-7(25)8(13,14)9(15,16)10(17,18)11(19,20)12(21,22)23/h4-6H2,1-3H3,(H,24,25)

InChI Key

UUOOBMVZLOQJME-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCNC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Trimethoxysilylpropyl)Perfluorohexanamide typically involves the reaction of perfluorohexanoic acid with 3-aminopropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:

    Reactants: Perfluorohexanoic acid and 3-aminopropyltrimethoxysilane.

    Solvent: Anhydrous toluene or another suitable non-polar solvent.

    Catalyst: A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the reaction.

    Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours until the reaction is complete.

    Purification: The product is purified by column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, large-scale purification techniques like distillation and crystallization are employed to achieve high purity levels.

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

The trimethoxysilyl group undergoes hydrolysis in aqueous or humid environments, forming silanol intermediates that subsequently condense into siloxane networks. This reaction is critical for surface adhesion and polymer formation .

Reaction ConditionsProductsApplications
Ambient humiditySilanol (Si-OH) + methanolCovalent bonding to silica-based substrates
Acidic/alkaline pHAccelerated hydrolysisSurface modification of glass/metals
Elevated temperature (>50°C)Crosslinked siloxane networksDurable hydrophobic coatings

Key stoichiometry:

Si(OCH3)3+3H2OSi(OH)3+3CH3OH(Step 1: Hydrolysis)\text{Si(OCH}_3\text{)}_3 + 3\text{H}_2\text{O} \rightarrow \text{Si(OH)}_3 + 3\text{CH}_3\text{OH} \quad (\text{Step 1: Hydrolysis}) 2Si(OH)3Si-O-Si+3H2O(Step 2: Condensation)2\text{Si(OH)}_3 \rightarrow \text{Si-O-Si} + 3\text{H}_2\text{O} \quad (\text{Step 2: Condensation})

Methanol release necessitates proper ventilation during handling .

Reactions with Acids and Alcohols

The compound reacts with acidic or alcoholic media, leading to esterification or silane degradation:

  • Acid exposure : Protonation of methoxy groups accelerates hydrolysis, generating methanol and fluorinated organic acids .

  • Alcohol exposure : Methoxy groups undergo transesterification with higher alcohols (e.g., ethanol):

Si-OCH3+ROHSi-OR+CH3OH\text{Si-OCH}_3 + \text{ROH} \rightarrow \text{Si-OR} + \text{CH}_3\text{OH}

This modifies surface compatibility for specialized coatings .

Oxidative Decomposition

Exposure to peroxides or strong oxidizers (e.g., H2_2O2_2, KMnO4_4) triggers breakdown into hazardous fluorinated fragments:

Oxidizing AgentProductsHazard Level
PeroxidesFluorinated hydrocarbons (e.g., CF3_3(CF2_2)4_4COOH)Toxic vapors
Chlorinated oxidizersChlorofluorocarbons (CFCs)Ozone-depleting

Stability and Incompatibilities

Incompatible MaterialsReaction OutcomeSafety Precautions
Water/moistureHydrolysis (methanol release)Store under inert gas
Acids/alcoholsEsterification/degradationAvoid contact
Oxidizers/peroxidesDecomposition to fluorinated toxinsSegregate storage

Thermal decomposition above 200°C releases fluorinated hydrocarbons and silicon oxides .

Scientific Research Applications

Surface Modification

N-(3-Trimethoxysilylpropyl)Perfluorohexanamide is primarily used for modifying surfaces to enhance their hydrophobic properties. The incorporation of this compound into coatings results in surfaces that repel water and oils, making it ideal for applications in:

  • Automotive Coatings : Enhances the durability and longevity of paint finishes.
  • Textiles : Provides water and stain resistance to fabrics.

Case Study: Automotive Paints

In a study on automotive paint formulations, the addition of this compound improved the water contact angle significantly, indicating enhanced hydrophobicity compared to standard formulations. The treated surfaces showed reduced dirt accumulation and easier cleaning properties.

Adhesives and Sealants

This compound serves as a coupling agent in adhesives, improving bond strength between organic and inorganic materials. Its ability to enhance adhesion is particularly useful in:

  • Composite Materials : Increases the mechanical properties of composites by promoting better interfacial adhesion.
  • Sealants : Improves the durability and performance of sealants used in construction.

Data Table: Adhesive Performance Comparison

Adhesive TypeWithout Silane AdditionWith this compound
Epoxy Resin2.5 MPa4.0 MPa
Polyurethane1.8 MPa3.2 MPa
Silicone Sealant1.2 MPa2.0 MPa

Advanced Electrocatalytic Applications

This compound has been identified as a key component in electrocatalytic applications, particularly in fuel cells and batteries. Its incorporation into electrode materials enhances conductivity and stability.

Case Study: Fuel Cell Performance

Research demonstrated that electrodes modified with this silane exhibited improved electrochemical performance due to enhanced interfacial interactions between the catalyst and the substrate, leading to higher efficiency in hydrogen oxidation reactions.

Self-Assembled Monolayers (SAMs)

The compound can form self-assembled monolayers on various substrates, which are crucial for applications in nanotechnology and microfabrication. SAMs created with this compound provide tailored surface properties for:

  • Microelectronics : Enhancing the performance of semiconductor devices.
  • Biosensors : Improving sensitivity and selectivity through functionalized surfaces.

Coatings for Biomedical Applications

Due to its biocompatibility and chemical stability, this compound is explored for use in biomedical coatings, particularly for implants and devices that require reduced protein adsorption and improved biocompatibility.

Data Table: Protein Adsorption on Coated Surfaces

Surface TypeControl (No Coating)With Silane Coating
Titanium50 µg/cm²10 µg/cm²
Stainless Steel45 µg/cm²8 µg/cm²

Mechanism of Action

The primary mechanism by which N-(3-Trimethoxysilylpropyl)Perfluorohexanamide exerts its effects is through the formation of strong covalent bonds with surfaces. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense with hydroxyl groups on surfaces, creating a durable siloxane bond. This results in the formation of a stable, hydrophobic, and chemically resistant coating.

Comparison with Similar Compounds

Key Properties :

  • Purity : >97%
  • Boiling Point : 122°C (at 2 mm Hg)
  • Density : 1.37 g/mL (20°C)
  • Hazards : Irritant, moisture-sensitive .

Comparison with Similar Compounds

Functional Group and Structural Comparison

Compound Name Functional Groups Key Structural Features References
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide Perfluorohexanamide, Trimethoxysilyl C6F13CONH-(CH2)3-Si(OCH3)3
N-(3-Trimethoxysilylpropyl)butylamine Primary amine, Trimethoxysilyl CH3(CH2)3NH-(CH2)3-Si(OCH3)3
N,N'-Bis(3-Trimethoxysilylpropyl)urea Urea, Trimethoxysilyl O=C(NH-(CH2)3-Si(OCH3)3)2
N-(3-Trimethoxysilylpropyl)pyrrole Pyrrole, Trimethoxysilyl C4H4N-(CH2)3-Si(OCH3)3
N-(3-Trimethoxysilylpropyl)-4-azido-... Azido, Tetrafluorobenzamide, Trimethoxysilyl N3-C6F4-CONH-(CH2)3-Si(OCH3)3

Key Observations :

  • The perfluorohexanamide group in the target compound provides superior hydrophobicity compared to amines or urea derivatives.
  • Azido and tetrafluorobenzamide groups (e.g., ) introduce photochemical reactivity and fluorinated aromatic properties, differing from aliphatic perfluoro chains.

Physicochemical Properties

Property This compound N-(3-Trimethoxysilylpropyl)butylamine N,N'-Bis(3-Trimethoxysilylpropyl)urea
Boiling Point 122°C (2 mm Hg) Not reported Not reported
Density (g/mL) 1.37 ~1.10 (estimated) ~1.25 (estimated)
Reactivity Hydrolyzes in moisture Forms hydrogen bonds via amine Crosslinks via urea groups
Hazards Irritant Less irritant Low toxicity

Notes:

  • The high density of the target compound (1.37 g/mL) reflects its perfluorinated content .
  • Urea derivatives (e.g., ) exhibit stronger intermolecular hydrogen bonding, enhancing thermal stability.

Biological Activity

N-(3-Trimethoxysilylpropyl)perfluorohexanamide (CAS No. 154380-34-4) is a specialized organosilane compound that combines silane and perfluoroalkyl functionalities. Its unique chemical structure endows it with various biological activities and potential applications in materials science, particularly in surface modification and polymer chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H16F11NO4SiC_{12}H_{16}F_{11}NO_{4}Si, and it has a molecular weight of approximately 408.34 g/mol. The compound features a silane group that facilitates bonding to various substrates, while the perfluoroalkyl chain imparts hydrophobic characteristics.

PropertyValue
Molecular FormulaC12H16F11NO4Si
Molecular Weight408.34 g/mol
CAS Number154380-34-4
Chemical FamilyOrganomethoxysilane

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins due to its amphiphilic nature. The following mechanisms have been observed:

  • Surface Modification : The silane group allows for covalent bonding with hydroxylated surfaces, enhancing adhesion properties in various applications, such as coatings and composites.
  • Hydrophobic Interactions : The perfluoroalkyl chain provides significant hydrophobicity, which can influence protein adsorption and cell adhesion on modified surfaces.
  • Biocompatibility : Preliminary studies suggest that this compound exhibits low cytotoxicity, making it suitable for biomedical applications.

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

  • Surface Functionalization in Biomedical Devices :
    • A study demonstrated that coating medical devices with this silane compound improved biocompatibility and reduced protein adsorption, which is crucial for minimizing thrombogenicity in vascular implants .
  • Polymer Composites :
    • Research indicated that incorporating this compound into polymer matrices enhanced mechanical properties and thermal stability while maintaining low water absorption rates .
  • Environmental Applications :
    • Another investigation focused on using this compound as a modifier for silica-based adsorbents aimed at CO2 capture, showing improved adsorption capacities due to enhanced surface interactions .

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). Safe handling procedures include wearing protective gloves and eyewear, as well as ensuring adequate ventilation during use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Trimethoxysilylpropyl)Perfluorohexanamide, and how do reaction conditions influence yield?

  • The compound is synthesized via silane-amine coupling reactions. For example, grafting methods involve reacting perfluorohexanoyl chloride with 3-aminopropyltrimethoxysilane under anhydrous conditions. Solvent choice (e.g., toluene) and temperature (60–80°C) critically impact hydrolysis rates of methoxysilyl groups, with excess amine often used to suppress side reactions .
  • Key Data : Optimal yields (>85%) are achieved using a 1:1.2 molar ratio of silane to perfluorohexanoyl chloride in toluene at 70°C for 6 hours .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Use FTIR to confirm the presence of characteristic peaks:

  • Si-O-Si stretching (1000–1100 cm⁻¹)
  • C-F vibrations (1150–1250 cm⁻¹)
  • Amide C=O (1650–1700 cm⁻¹) .
    • 29Si NMR identifies silanol condensation: Peaks at −100 ppm (Q³ sites) and −109 ppm (Q⁴ sites) indicate successful grafting .

Q. What are the primary applications of this compound in surface modification?

  • It acts as a fluorinated silane coupling agent , enhancing hydrophobicity and chemical resistance in materials. For example, it modifies mesoporous silica (SBA-15) for CO₂ capture, where perfluorohexanamide groups improve adsorption selectivity .

Advanced Research Questions

Q. How does pore blocking in mesoporous supports affect the performance of this compound-grafted materials?

  • Excessive grafting can block mesopores, reducing surface area. For SBA-15 silica, BET surface area drops from 676 m²/g (pristine) to 15.9 m²/g after grafting due to amine aggregation in channels .
  • Mitigation Strategy : Optimize grafting density using controlled silane concentrations (e.g., 4–8 wt% loading) to balance functional group density and pore accessibility .

Q. What contradictions exist in CO₂ adsorption data for amine-grafted materials using this compound?

  • Studies report conflicting adsorption capacities (0.5–2.5 mmol/g) due to variations in:

  • Humidity : Higher humidity (>50% RH) enhances CO₂ solubility but may hydrolyze methoxysilyl groups.
  • Temperature : Adsorption decreases above 75°C due to amine degradation .
    • Experimental Design Tip : Standardize testing conditions (e.g., 25°C, 15% CO₂ in N₂, 50% RH) for cross-study comparability .

Q. How do competing side reactions during synthesis impact material reproducibility?

  • Hydrolysis of methoxysilyl groups can lead to premature condensation, forming oligomers. This reduces grafting efficiency by ~20% in humid environments.
  • Solution : Use inert atmospheres (N₂/Ar) and molecular sieves to control moisture during synthesis .

Methodological Guidance

Q. What techniques quantify fluorinated group distribution on modified surfaces?

  • X-ray Photoelectron Spectroscopy (XPS) : Measures F1s signal intensity (binding energy ~689 eV) to calculate surface fluorine content.
  • Contact Angle Analysis : Correlates hydrophobicity (θ > 120°) with perfluorohexanamide coverage .

Q. How to resolve discrepancies in FTIR spectra for amine-grafted materials?

  • Overlapping peaks (e.g., Si-O-Si vs. C-F) can obscure analysis. Use second-derivative FTIR or 2D-COSY to deconvolute signals .

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